molecular formula C21H23NO4S2 B11398661 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11398661
M. Wt: 417.5 g/mol
InChI Key: ZJZVHQGOMCIJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of benzofuran-2-carboxamide derivatives characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a substituted alkylamine group. The structure features a 3,6-dimethylbenzofuran core linked to a sulfolane ring via a carboxamide bridge, with an additional 3-methylthiophen-2-ylmethyl substituent on the nitrogen atom.

Properties

Molecular Formula

C21H23NO4S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H23NO4S2/c1-13-4-5-17-15(3)20(26-18(17)10-13)21(23)22(11-19-14(2)6-8-27-19)16-7-9-28(24,25)12-16/h4-6,8,10,16H,7,9,11-12H2,1-3H3

InChI Key

ZJZVHQGOMCIJLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=C(C=CS3)C)C4CCS(=O)(=O)C4)C

Origin of Product

United States

Preparation Methods

Intermediate 1: 3,6-Dimethyl-1-benzofuran-2-carboxylic Acid

Synthesis route :

  • Friedel-Crafts acylation : Treat 3,6-dimethylphenol with chloroacetyl chloride in dichloromethane (DCM) under AlCl₃ catalysis (0–5°C, 4 h).

  • Cyclization : React intermediate with K₂CO₃ in DMF at 80°C for 6 h to form benzofuran.

  • Hydrolysis : Treat with 2M NaOH/EtOH (1:1) at reflux to yield carboxylic acid (85% yield).

Key data :

ParameterValue
SolventDCM/DMF
CatalystAlCl₃/K₂CO₃
Temperature0–80°C
Yield78–85%

Intermediate 2: 1,1-Dioxidotetrahydrothiophen-3-amine

Preparation steps :

  • Thiophene hydrogenation : Hydrogenate tetrahydrothiophene over Raney Ni (50 psi H₂, 60°C, 12 h).

  • Oxidation : Treat with Oxone® (2.5 eq) in H₂O/MeOH (3:1) at 25°C for 24 h to form sulfone.

  • Amine protection : Use Boc₂O in THF with DMAP (2 h, 25°C), then deprotect with TFA/DCM (1:1).

Optimization note :

  • Oxone® efficiency : >95% sulfone conversion vs. mCPBA (88%).

Amide Coupling and N-Alkylation

Sequential approach :

  • Activation : Convert 3,6-dimethyl-1-benzofuran-2-carboxylic acid to acyl chloride using SOCl₂ (reflux, 2 h).

  • Primary amide formation : React with 1,1-dioxidotetrahydrothiophen-3-amine in THF at 0°C (2 h, 78% yield).

  • N-Alkylation : Treat intermediate with (3-methylthiophen-2-yl)methyl bromide (1.2 eq), K₂CO₃ (2 eq) in DMF at 60°C (12 h, 65% yield).

Critical parameters :

FactorOptimal Condition
BaseK₂CO₃
SolventDMF
Temperature60°C
Reaction Time12 h

Alternative Routes and Comparative Analysis

One-Pot Tandem Strategy

A streamlined method condenses steps 2.1–2.3:

  • In situ cyclization/activation : Use EDCI/HOBt in DCM to form acyloxybenzofuran.

  • Concurrent amidation-alkylation : Introduce both amines and alkylating agents sequentially.

Advantages :

  • 20% reduction in purification steps.

  • 72% overall yield vs. 58% in stepwise protocol.

Microwave-Assisted Synthesis

Conditions :

  • 150°C, 300 W, 30 min.

  • 85% yield for amide coupling step.

Limitations :

  • Scalability constraints beyond 100 mg batches.

Purification and Characterization

Chromatographic Techniques

StepMethodPurity Achieved
Intermediate 1Silica gel (EtOAc/Hex)98%
Final CompoundReverse-phase C1899.5%

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, benzofuran-H), 6.85 (d, J = 3.1 Hz, thiophene-H).

  • HRMS : m/z 431.6 [M+H]⁺ (calc. 431.15).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace EDCI/HOBt with T3P® (propylphosphonic anhydride): 15% cost reduction.

  • Solvent recovery: DMF distillation reuse (≥5 cycles).

Environmental Impact Mitigation

  • Waste streams :

    • 0.8 kg waste/kg product (vs. 2.1 kg in classical routes).

  • Green metrics :

    • PMI (Process Mass Intensity): 32 vs. industry average 50 .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and tetrahydrothiophene moieties can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfone group, converting it back to the corresponding thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated benzofurans, alkylated benzofurans.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The compound is primarily recognized for its potential biological activities. The benzofuran core is known for neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases. The presence of the dioxidotetrahydrothiophene group may enhance the compound's interaction with biological targets, such as enzymes and receptors, thereby influencing enzyme activities and receptor interactions .

Mechanism of Action

The mechanism of action likely involves interactions with specific molecular targets. The benzofuran moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the dioxidotetrahydrothiophene group may improve binding affinity and specificity . This suggests that the compound could be developed into pharmaceuticals targeting various diseases.

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves several steps:

  • Formation of the Benzofuran Core : Achieved through cyclization reactions using precursors like 2-hydroxybenzaldehyde.
  • Introduction of the Dioxidotetrahydrothiophene Group : Involves the oxidation of tetrahydrothiophene to introduce the sulfone group.
  • Attachment of the Methylthiophenylmethyl Group : Accomplished through alkylation with 3-methylthiophen-2-ylmethyl halide under basic conditions .

Material Science Applications

The compound's unique structural features also suggest potential applications in materials science. Its ability to form stable complexes may lead to innovations in polymer chemistry or the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, leading to the modulation of potassium ion flow across cell membranes. This can result in various physiological effects, including the regulation of neuronal excitability and cardiac function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with four analogs, focusing on structural variations, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Benzofuran N-Alkyl Group Molecular Weight Key Features
Target Compound 3,6-dimethyl 3-methylthiophen-2-ylmethyl ~407.5* Enhanced lipophilicity; sulfur-containing heterocycle may improve receptor binding
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide 3-methyl 2-furylmethyl ~389.4 Reduced steric bulk; furan oxygen may enhance solubility
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide 3-methyl 3-fluorobenzyl 401.5 Fluorine introduces polarity; potential for improved metabolic stability
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(1-naphthylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 3-phenyl (oxathiine core) 1-naphthylmethyl ~487.6 Bulky naphthyl group; oxathiine ring may alter redox properties
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide 4,6-dimethyl Acetamide (no N-alkyl) ~349.4 Acetamide backbone reduces steric hindrance; simpler structure

*Estimated based on molecular formula.

Analysis of Structural Variations and Implications

Benzofuran Core Substitutions: The 3,6-dimethyl substitution in the target compound increases hydrophobicity compared to analogs with a single methyl group (e.g., 3-methyl in ). This may enhance membrane permeability but reduce aqueous solubility.

N-Alkyl Group Modifications :

  • The 3-methylthiophen-2-ylmethyl group in the target compound provides a sulfur atom, which could improve binding to metal-containing enzymes (e.g., kinases) via polarizable interactions. In contrast, the 2-furylmethyl group in lacks sulfur but offers oxygen for hydrogen bonding.
  • The 3-fluorobenzyl group in adds electronegativity, possibly enhancing metabolic stability by resisting oxidative degradation.

The sulfolane moiety (common across all compounds) contributes to conformational rigidity and moderate solubility due to its polar sulfone group.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity (logP) : The target compound’s 3-methylthiophen-2-ylmethyl group likely results in a higher logP than (furan) or (fluorobenzyl) but lower than (naphthyl).
  • Solubility: The 3,6-dimethylbenzofuran core may reduce aqueous solubility compared to monosubstituted analogs.
  • Molecular Weight : The target (~407.5) falls within the acceptable range for oral bioavailability, whereas (~487.6) may face challenges due to its bulk.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C25H29NO7SC_{25}H_{29}NO_7S, with a molecular weight of approximately 487.6 g/mol. The structural characteristics include a benzofuran moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC25H29NO7S
Molecular Weight487.6 g/mol
CAS Number874356-29-3
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Benzofuran derivatives have shown significant promise in anticancer research. Studies indicate that compounds similar to this compound induce apoptosis in various cancer cell lines. For instance, a study demonstrated that benzofuran derivatives can trigger reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent apoptosis in human cancer cells .

The proposed mechanisms of action for the anticancer effects include:

  • Induction of Apoptosis : The compound may enhance ROS production, which disrupts mitochondrial membrane potential and promotes cytochrome C release, activating caspases involved in the apoptotic pathway .
  • Cell Cycle Arrest : Some benzofuran derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
  • Inhibition of Tumor Growth : In vivo studies have indicated that these compounds can significantly reduce tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzofuran derivatives. Compounds with similar structures have demonstrated significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis via ROS generation
AntimicrobialEffective against multiple bacterial strains

Case Study 1: Anticancer Efficacy

A study conducted on a derivative of the compound showed an IC50 value of 5 μM against K562 leukemia cells, indicating potent cytotoxicity without affecting normal cells significantly . The study utilized flow cytometry to assess apoptosis rates and confirmed that the compound effectively induced programmed cell death.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of related benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results revealed MIC values ranging from 0.78 to 3.12 μg/mL, showcasing the potential for these compounds as alternative antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted amines. Key parameters include:
  • Solvent : Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitution reactions .
  • Base : Strong bases (e.g., LiH or NaH) facilitate deprotonation of amine intermediates .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side products .
    Example protocol:
     1. React 3,6-dimethylbenzofuran-2-carboxylic acid chloride with 3-aminotetrahydrothiophene-1,1-dioxide in THF at 0°C.  
     2. Add Na₂CO₃ to maintain pH 8–3.  
     3. Purify via column chromatography (hexane:ethyl acetate, 7:3).  

Yield optimization studies suggest that excess amine (1.2–1.5 eq.) improves conversion rates by 15–20% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : A combination of NMR, FT-IR, and HRMS is essential:
  • ¹H/¹³C NMR : Assign peaks for benzofuran (δ 6.8–7.5 ppm), tetrahydrothiophene-dioxide (δ 2.5–4.0 ppm), and methylthiophene (δ 2.1–2.3 ppm) .
  • FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfone (S=O stretch at ~1300–1150 cm⁻¹) groups .
  • HRMS : Validate molecular weight (calculated for C₂₁H₂₃NO₄S₂: 433.12 g/mol) with <2 ppm error .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Use in vitro assays to screen for antimicrobial or enzyme-inhibitory effects:
  • Antimicrobial Testing : Follow CLSI guidelines with MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
    Example data table:
TargetAssay TypeIC₅₀ (µM)Reference
S. aureusMIC12.5
Tyrosine KinaseFluorescence8.2

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurities. Mitigation strategies:

Reproducibility Checks : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤1%).

Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity).

Purity Analysis : Use HPLC (≥95% purity threshold) to rule out confounding impurities .
Case study: A 2021 study resolved conflicting IC₅₀ values (8.2 vs. 25 µM) by identifying residual DMF in samples, which artificially inflated activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking and MD simulations :
  • Docking : Use AutoDock Vina to model binding to kinase ATP-binding pockets (PDB: 1ATP). Focus on hydrogen bonds between the sulfone group and Lys72 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metric: RMSD <2.0 Å after equilibration .
  • ADMET Prediction : Employ SwissADME to estimate permeability (LogP ≈3.5) and CYP450 inhibition risks .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer : Conduct accelerated stability studies:

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC.

  • Result : Degradation <10% at pH 7.4 but >50% at pH 1.2 (gastric conditions), suggesting enteric coating is needed .

Thermal Stability : Store at 40°C/75% RH for 4 weeks. Key finding: Amorphous form stabilizes the compound better than crystalline .

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Methodological Answer : Improve solubility via:
  • Co-solvents : Use PEG-400/water (1:1) for IV formulations (solubility: ~5 mg/mL).
  • Nanoparticle Encapsulation : PLGA nanoparticles (size: 150 nm) enhance bioavailability by 3-fold in rat models .
  • Prodrug Design : Introduce phosphate groups at the benzofuran 3-position, increasing solubility to 20 mg/mL .

Data Contradiction Analysis Table

IssueProposed ResolutionKey Evidence
Variability in IC₅₀Standardize assay conditions; use LC-MS purity checks
Divergent synthetic yieldsOptimize stoichiometry (amine:acid chloride = 1.5:1)
Stability discrepanciesCharacterize polymorphic forms via XRD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.